Dinitromethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

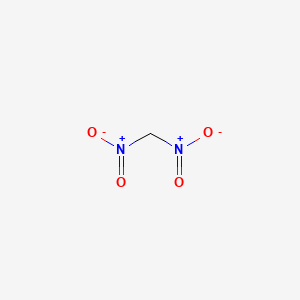

Structure

2D Structure

3D Structure

Properties

CAS No. |

625-76-3 |

|---|---|

Molecular Formula |

CH2N2O4 |

Molecular Weight |

106.04 g/mol |

IUPAC Name |

dinitromethane |

InChI |

InChI=1S/CH2N2O4/c4-2(5)1-3(6)7/h1H2 |

InChI Key |

WINNISSSXBRWMA-UHFFFAOYSA-N |

Canonical SMILES |

C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Dinitromethane: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and handling of dinitromethane. The information is curated to support researchers in the fields of organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key synthesis methods are provided.

Properties of this compound

This compound (CH₂N₂O₄) is a nitro compound with two nitro groups attached to a central carbon atom.[1] Purified this compound is a colorless liquid with a faint, pleasant odor.[2] It exhibits relative stability at room temperature and can be stored for extended periods at 0 °C.[2] However, free this compound is known to be an unstable pale-yellow oil that can decompose vigorously at ambient temperatures.[3] Its alkali metal salts, in contrast, are quite stable.[3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂N₂O₄ | [4] |

| Molecular Weight | 106.037 g/mol | [4] |

| Appearance | Colorless to yellowish liquid | [2][3] |

| Density | ~1.35 g/cm³ | [1] |

| Melting Point | -3 °C | [1] |

| Boiling Point | 39-40 °C (at 2 mmHg) | [4] |

| Solubility | Soluble in water, ethanol, and acetone | [1] |

| pKa | 3.57 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | δ 5.97 ppm (J(C-13,A): 169.4Hz) | [5] |

| ¹³C NMR | Spectrum available | [6] |

| Infrared (IR) | Characteristic absorptions for C-H and N-O bonds | [7][8][9] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The synthesis generally proceeds via the formation of a salt, such as potassium dinitromethanide, which is then acidified to yield the free this compound.[4]

Synthesis from Methyl Malonate

A practical and economical route to this compound involves the nitration of methyl malonate followed by saponification of the resulting methyl dinitroacetate to form the alkali metal salt of this compound.[2]

Caption: Synthesis of this compound from Methyl Malonate.

Step 1: Nitration of Methyl Malonate

-

To a stirred and cooled solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene (B1212753) chloride at -5 °C, add 25 g of methyl malonate.

-

Maintain the reaction mixture at 5°-7° C. for 3 hours.

-

After the reaction is complete, pour the mixture into 150 ml of ice-water.

-

Separate the organic layer and wash it with water, followed by a wash with a dilute sodium bicarbonate solution, and a final wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain methyl dinitroacetate.

Step 2: Saponification to Potassium Dinitromethanide

-

To a stirred solution of 1.5 g of potassium hydroxide (B78521) in 15 ml of water, add 4.05 g (0.02 mol) of methyl potassium dinitroacetate.

-

Heat the mixture at 65°-70° C for a few minutes. The deep orange-red solution will become turbid and a yellow solid will begin to precipitate.

-

Cool the mixture to 0°-5° C.

-

Collect the yellow crystalline solid by filtration and wash it with two 5-ml portions of ice-water.

-

The air-dried solid yields potassium dinitromethanide (2.6 g, 90% yield), which explodes at its melting point of 220° C.

Step 3: Liberation of this compound

-

The free this compound can be liberated from its potassium salt by the careful addition of a strong acid, such as hydrogen fluoride, in an ethereal solution at low temperatures (0–5 °C).[4]

Synthesis from Barbituric Acid

Another synthetic route involves the nitration of barbituric acid to form 5,5-dinitrobarbituric acid, which is then hydrolyzed to yield the salt of this compound.[3][10]

Caption: Synthesis of this compound Salt from Barbituric Acid.

-

Nitration: Barbituric acid is nitrated, for instance at 40°C, to yield 5,5-dinitrobarbituric acid.

-

Hydrolysis: The 5,5-dinitrobarbituric acid readily undergoes hydrolysis to form dinitroacetylurea.

-

Basic Hydrolysis: Dinitroacetylurea can be further hydrolyzed in a basic medium to produce the potassium salt of this compound.

Purification

Purification of this compound is essential to remove impurities. Distillation is a common method. For instance, crude nitromethane (B149229) can be purified by adding water and an alkane (like hexane) and heating the mixture to distill off a purified azeotropic mixture.[11] The distillate separates into three layers, with the bottom layer containing the purified nitromethane.[11] Further distillation can remove the remaining water and alkane.[11]

Safety and Handling

This compound is a high-energy material and should be handled with extreme caution.[1] It is sensitive to shock and friction and can form explosive mixtures.[1] The transportation of this compound is forbidden by the U.S. Department of Transportation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and flame-resistant clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and all sources of ignition should be eliminated.

Applications

This compound and its salts are important intermediates in the synthesis of various high-energy materials. They are used as precursors for gem-dinitro compounds, polynitro explosives, and propellants.[2]

Chemical Reactions

This compound undergoes reactions typical of nitro compounds.[1]

-

Reduction: It can be reduced to amines or other derivatives using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[1]

-

Nucleophilic Substitution: The nitro groups can be replaced by other functional groups under appropriate conditions.[1]

-

Thermal Decomposition: Upon heating, this compound decomposes exothermically, releasing gases such as nitrogen oxides and carbon dioxide.[1]

Caption: Key Reactions of this compound.

References

- 1. Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide - ProQuest [proquest.com]

- 2. US4233249A - Method for the preparation of alkali metal salts of this compound - Google Patents [patents.google.com]

- 3. Synthesis and reaction of 5,5-dinitrobarbituric acid [diva-portal.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound(625-76-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | CH2N2O4 | CID 61172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. US3211630A - Process for purification of nitromethane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Purified Dinitromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitromethane (CH₂N₂O₄) is a nitroalkane of significant interest in energetic materials research and as a synthon in organic chemistry.[1][2] Its geminal dinitro functionality imparts unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical and chemical properties of purified this compound, supported by experimental data and methodologies, to serve as a valuable resource for professionals in research and development.

Physical Properties

Purified this compound is a colorless liquid with a faint, pleasant odor.[2][3] It exhibits relative stability at room temperature and can be stored for extended periods at 0°C.[2][3] The following tables summarize the key physical properties of this compound based on available literature data.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | CH₂N₂O₄ | - | [1][2] |

| Molecular Weight | 106.037 g/mol | - | [2] |

| Appearance | Colorless liquid | Standard | [1][2] |

| Odor | Weak, pleasant | Standard | [2][3] |

| Melting Point | -3 °C | - | [1] |

| Boiling Point | 39-40 °C | at 2 mmHg | [2] |

| Density | Approximately 1.35 g/cm³ | - | [1] |

| Solubility | Soluble in water, ethanol, and acetone | - | [1] |

| Enthalpy of Vaporization | 46 kJ/mol | Standard conditions |

Chemical Properties

The chemical behavior of this compound is largely dictated by the two electron-withdrawing nitro groups attached to the central carbon atom. This structural feature is responsible for its notable acidity and thermal instability.

| Property | Value | Conditions | Reference(s) |

| pKa | 3.57 | 25 °C |

Acidity

This compound is a moderately strong C-H acid, with a pKa of 3.57, comparable to that of formic acid. The electron-withdrawing nature of the two nitro groups stabilizes the conjugate base, dinitromethanide, through resonance. This acidity allows for the formation of stable salts with various bases.

Thermal Decomposition

This compound is thermally sensitive and can undergo exothermic decomposition.[1] Upon heating, it decomposes to produce gaseous products, primarily nitrous oxide (N₂O) and carbon dioxide (CO₂).[4] The decomposition can be explosive under certain conditions, and its transportation is forbidden by the U.S. Department of Transportation.[2][3] The thermal stability of this compound is significantly lower than that of its corresponding salts. For instance, the potassium salt of this compound decomposes explosively only at temperatures above 200°C.

Experimental Protocols

Synthesis of Purified this compound

The synthesis of pure this compound is typically achieved through the acidification of its more stable salts. The following protocol is based on the reaction of potassium dinitromethanide with a strong acid.

Materials:

-

Potassium dinitromethanide (KCH(NO₂)₂)

-

Anhydrous diethyl ether

-

Hydrogen fluoride (B91410) (HF) or another suitable strong acid

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Suspend potassium dinitromethanide in anhydrous diethyl ether in a reaction vessel cooled in an ice bath.

-

Slowly bubble anhydrous hydrogen fluoride gas through the stirred suspension or add a solution of the strong acid in ether dropwise.

-

Continue the addition of acid until the salt is fully consumed, which can be observed by a change in the appearance of the solid.

-

Filter the reaction mixture to remove the potassium salt byproduct (e.g., potassium fluoride).

-

Wash the ethereal solution with a small amount of cold water to remove any remaining inorganic salts.

-

Dry the ether solution over an anhydrous drying agent, such as calcium chloride.

-

Carefully remove the diethyl ether under reduced pressure to yield purified this compound as a colorless liquid.

-

For long-term storage, keep the purified this compound at or below 0°C.[2][3]

Note: this compound is an energetic material and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis of this compound from its potassium salt.

Caption: Synthesis of this compound from its potassium salt.

Thermal Decomposition of this compound

The thermal decomposition of this compound yields gaseous products as depicted below.

Caption: Thermal decomposition pathway of this compound.

References

A Technical Guide to the Discovery and Historical Preparation of Dinitromethane Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical preparation of dinitromethane salts, providing a comprehensive overview for researchers and professionals in the fields of chemistry and drug development. This compound and its salts are valuable precursors and intermediates in the synthesis of various organic compounds, including gem-dinitro compounds used in energetic materials and pharmaceuticals. This document details the seminal discoveries and outlines the evolution of synthetic methodologies, presenting key experimental protocols and quantitative data to aid in laboratory research.

Discovery and Early Preparations

The journey into the synthesis of this compound salts began in the late 19th century. Free this compound is an unstable, pale-yellow oil that decomposes vigorously at ambient temperatures, making its isolation and handling challenging.[1] Consequently, early efforts focused on the preparation of its more stable alkali metal salts.

The first successful preparation of a this compound salt is credited to the French chemist M. Villiers in 1884.[1] He synthesized the potassium salt of this compound by the reduction of bromothis compound (B13779090).[1] A few years later, in 1893, P. Duden also reported on this compound, noting its instability in the free form.[1] These early methods, while groundbreaking, were often low-yielding and involved hazardous starting materials.

A significant advancement came with the application of the Ter Meer reaction. In 1951, Feuer et al. described the preparation of potassium this compound from chloronitromethane (B120751).[1] However, this method was also plagued by low yields, typically around 23%.[1]

Key Synthetic Methodologies and Experimental Protocols

Over the years, more efficient and safer methods for the preparation of this compound salts have been developed. The following sections provide detailed experimental protocols for the most significant synthetic routes.

Synthesis from Bromothis compound (Method of Villiers)

This historical method laid the foundation for the study of this compound salts. Although specific details from the original 1884 publication are sparse, the general approach involved the reduction of bromothis compound.

Experimental Protocol:

-

Reactants: Bromothis compound, a suitable reducing agent (e.g., hydrogen sulfide), and a potassium salt solution.[1]

-

Procedure:

-

Bromothis compound is prepared, historically by heating 2,4,6-tribromoaniline (B120722) with concentrated nitric acid.

-

The resulting bromothis compound is then treated with a reducing agent in the presence of a potassium salt to yield potassium dinitromethanide.

-

Note: This method is of historical significance but is rarely used today due to the hazardous nature of the starting materials and the low yields.

The Ter Meer Reaction

This method involves the reaction of a 1-halo-1-nitroalkane with a nitrite (B80452) salt.

Experimental Protocol:

-

Reactants: Chloronitromethane, potassium nitrite, and a basic medium.

-

Procedure:

-

Chloronitromethane is prepared by the chlorination of nitromethane.

-

The chloronitromethane is then reacted with potassium nitrite in a basic solution to produce the potassium salt of this compound.[1]

-

Note: This reaction is known to produce modest yields of approximately 23%.[1]

Synthesis from Methyl Malonate

A more modern and efficient route to alkali metal salts of this compound involves the nitration of methyl malonate followed by saponification. This method offers significantly higher yields and uses more readily available starting materials.

Experimental Protocol:

-

Reactants: Methyl malonate, red fuming nitric acid, methylene (B1212753) chloride, and potassium hydroxide (B78521).

-

Step 1: Nitration of Methyl Malonate to Methyl Dinitroacetate

-

Prepare a solution of 80 g of 20% red fuming nitric acid in 60 ml of methylene chloride.

-

Cool the solution to -5°C with stirring.

-

Add 25 g of methyl malonate to the cooled solution.

-

The reaction yields methyl dinitroacetate.

-

-

Step 2: Saponification to Potassium Dinitromethanide

-

To 8.1 g (0.04 mol) of the potassium salt of methyl dinitroacetate, add a solution of 2.65 g (0.04 mol) of 85% potassium hydroxide in 30 ml of water.

-

Heat the mixture at 80-85°C for five minutes.

-

Cool the solution to 0-5°C.

-

Collect the precipitated yellow crystalline solid (potassium dinitromethanide) and wash with two 5 ml portions of ice-water.

-

The air-dried solid is obtained in approximately 90% yield.[1]

-

Synthesis from Barbituric Acid

Another high-yield synthesis involves the nitration of barbituric acid and subsequent hydrolysis of the resulting 5,5-dinitrobarbituric acid.

Experimental Protocol:

-

Reactants: Barbituric acid, a nitrating agent (e.g., nitric acid/sulfuric acid), and potassium hydroxide solution.

-

Step 1: Nitration of Barbituric Acid

-

Nitrate barbituric acid under mild conditions to form 5,5-dinitrobarbituric acid.

-

-

Step 2: Hydrolysis and Salt Formation

-

The 5,5-dinitrobarbituric acid intermediate is hydrolyzed.

-

Dissolve 3.3 g of the nitrated product in a mixture of water and ice (30 ml).

-

Neutralize the solution with a 20% KOH solution.

-

Heat the mixture to 80°C for 2 hours.

-

Upon cooling to room temperature, potassium this compound precipitates.

-

The product can be recrystallized from water to purify it from sulfates.

-

This method can achieve a yield of approximately 70%.[2]

-

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound salts, providing a valuable resource for comparison and experimental planning.

Table 1: Physicochemical Properties of Alkali Metal Dinitromethanide Salts

| Salt | Formula | Melting/Decomposition Point (°C) | Solubility in Water | Stability |

| Potassium Dinitromethanide | K[CH(NO₂)₂] | 220 (explodes)[1] | Sparingly soluble | Stable for weeks at ambient temperature[1] |

| Sodium Dinitromethanide | Na[CH(NO₂)₂] | - | Very soluble | Stable for weeks at ambient temperature[1] |

Note: The alkali metal salts of this compound are sensitive to impact and should be handled with caution.[1]

Table 2: Properties of Various Organic this compound Salts

| Cation | Yield (%) | Onset of Decomposition (°C, DTA) |

| Formamidinium | 72 | 129 |

| Aminoguanidinium | 75 | 117 |

| Triaminoguanidinium | 78 | 134 |

| Ethylenediaminium | 67 | 100 |

Data sourced from Jalový et al., "Organic salts of this compound".

Table 3: Selected ¹H and ¹³C NMR Data for the Dinitromethanide Anion

| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ |

| ¹H | 8.20 - 8.27 |

| ¹³C | 122.1 - 122.6 |

Data sourced from Jalový et al., "Organic salts of this compound". The chemical shifts for the dinitromethanide anion are largely independent of the cation.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the preparation of this compound salts.

References

Stability and Decomposition of Dinitromethane at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of dinitromethane at ambient temperatures. Due to the limited availability of direct studies on its room temperature behavior, this document synthesizes information from related compounds and proposes detailed experimental protocols for its investigation.

Executive Summary

This compound (CH₂N₂O₄) is a geminal dinitroalkane that, in its purified form, is a colorless liquid exhibiting relative stability at room temperature.[1] However, historical accounts of rapid decomposition suggest a high sensitivity to impurities, which can significantly impact its stability and safe handling.[1] While high-temperature decomposition pathways of related nitroalkanes are well-documented, the precise mechanisms and kinetics of this compound's decomposition at ambient temperatures are not well-established in publicly available literature. This guide outlines the known properties of this compound, discusses potential decomposition pathways at room temperature, and provides detailed experimental protocols for researchers to rigorously evaluate its stability, decomposition products, and kinetics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and design of experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CH₂N₂O₄ | [1] |

| Molar Mass | 106.037 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Weak, pleasant | [1] |

| Boiling Point | 39-40 °C (at 2 mmHg) | [1] |

| Storage Recommendation | Can be stored for months at 0 °C | [1] |

Stability of this compound at Room Temperature

Purified this compound is reported to be relatively stable at room temperature.[1] However, it is crucial to note that early reports described it as a pale, yellow oil that decomposed rapidly at ambient temperatures.[1] This discrepancy strongly suggests that the stability of this compound is highly dependent on its purity. The presence of acidic or basic impurities, residual solvents from synthesis, or metal ions could potentially catalyze decomposition pathways.

Potential Decomposition Pathways at Room Temperature

While high-temperature decomposition of nitromethane (B149229) is known to initiate via C-N bond cleavage to form methyl and nitrogen dioxide radicals, the room temperature decomposition of this compound may proceed through different, lower-energy pathways, especially in the presence of catalysts.

Acid/Base Catalyzed Decomposition

The presence of acidic protons on the central carbon atom of this compound makes it susceptible to deprotonation by bases, forming the dinitromethanide anion. This anion is resonance-stabilized. Subsequent reactions of this anion could lead to decomposition. Conversely, acid catalysis could protonate a nitro group, initiating a cascade of reactions.

Autocatalytic Decomposition

Decomposition of some nitro compounds, such as 2,4-dinitrotoluene, can be autocatalytic, where the decomposition products themselves act as catalysts for further decomposition. While not directly documented for this compound, this is a plausible mechanism that would be consistent with observations of rapid decomposition in impure samples. The initial formation of acidic or radical species could trigger an accelerating decomposition rate.

A proposed logical workflow for the potential decomposition of this compound is illustrated in the following diagram.

Caption: Proposed logical flow of this compound decomposition.

Experimental Protocols for Stability and Decomposition Analysis

To address the gap in knowledge regarding the room temperature stability and decomposition of this compound, a multi-faceted experimental approach is recommended.

Long-Term Stability Study

Objective: To quantitatively assess the long-term stability of purified this compound at a controlled room temperature (25 °C).

Methodology:

-

Sample Preparation: Purify this compound to the highest possible degree, removing any acidic or basic impurities and residual solvents. Characterize the purity using techniques such as NMR and GC-MS.

-

Storage: Store a known quantity of the purified this compound in a sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) in a temperature-controlled chamber at 25 °C.

-

Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw a small aliquot of the sample for analysis.

-

Analytical Techniques:

-

¹H and ¹³C NMR Spectroscopy: To monitor for the appearance of new signals corresponding to decomposition products and to quantify the remaining this compound.

-

GC-MS: To identify and quantify volatile decomposition products.

-

FTIR Spectroscopy: To track changes in functional groups, particularly the nitro group stretches.

-

Colorimetric Analysis: To record any changes in the visual appearance of the sample.

-

The workflow for this long-term stability study is depicted below.

References

An In-depth Technical Guide to Dinitromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dinitromethane, a nitro compound with significant applications in chemical synthesis and energetic materials. This document details its chemical identity, physicochemical properties, synthesis protocols, and safety information, presented for a technical audience.

Chemical Identification and Properties

This compound is an organic compound characterized by the presence of two nitro groups attached to a central carbon atom.[1] Its formal identification and key properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 625-76-3 | [2][3] |

| Molecular Formula | CH₂N₂O₄ | [2][4] |

| Molecular Weight | 106.04 g/mol | [2] |

| Appearance | Colorless liquid with a weak, pleasant odor | [1][2] |

| Density | 1.2452 g/cm³ at 21 °C to 1.501 g/cm³ | [4][5] |

| Boiling Point | 39-40 °C at 2 mmHg; 181.6 °C at 760 mmHg | [1][5] |

| Flash Point | 90.4 °C | [5] |

| Solubility | Soluble in water, ethanol, and acetone | [2] |

| pKa | 3.57 - 3.6 | [6][7] |

| Canonical SMILES | C(--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2] |

| InChI Key | WINNISSSXBRWMA-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be challenging due to its potential instability.[1] However, several methods have been established. The free compound is often generated from its more stable salts.[6]

This protocol describes the liberation of this compound from its potassium salt using hydrogen fluoride (B91410) in diethyl ether.

Materials:

-

Potassium salt of this compound (KCH(NO₂)₂)

-

Anhydrous diethyl ether

-

Hydrogen fluoride (HF)

Procedure:

-

Suspend the potassium salt of dinitromethanide in anhydrous diethyl ether in a suitable reaction vessel, cooled to 0-5 °C.[6]

-

Carefully introduce gaseous hydrogen fluoride into the stirred suspension.[6]

-

The reaction proceeds to form this compound and potassium fluoride.

-

The insoluble potassium fluoride can be removed by filtration.

-

The diethyl ether solution of this compound can be used for subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield purified this compound.[1]

Caution: Hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

A general workflow for the synthesis of this compound salts, which are precursors to the free compound, is outlined below. One common route involves the nitration of compounds like barbituric acid, followed by hydrolysis.[8]

Caption: Synthesis workflow for this compound salts.

Chemical Reactivity and Applications

This compound's reactivity is primarily dictated by the two electron-withdrawing nitro groups, which make the methylene (B1212753) protons acidic (pKa around 3.6).[6][7]

-

Acidity and Salt Formation: It readily deprotonates in the presence of a base to form stable dinitromethanide salts.[6]

-

Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[2]

-

Nucleophilic Substitution: Under appropriate conditions, the nitro groups can be displaced by other functional groups.[2]

-

Thermal Decomposition: this compound decomposes exothermically at high temperatures, releasing gaseous products, which is a property utilized in energetic materials.[2]

Its primary applications are in the manufacturing of high-energy explosives and as a component in rocket propellants.[2] It also serves as an intermediate in organic synthesis for creating more complex nitrogen-containing compounds.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | A single signal is observed around 3.9 ppm, which is intermediate between that of nitromethane (B149229) (5.72 ppm) and trinitromethane (B1605510) (2.48 ppm). In ethyl ether, a peak is reported at 5.97 ppm. | [6][9] |

| IR and Raman | Experimental and quantum-chemically calculated spectra confirm the C-H acidic structure. | [6] |

Safety and Handling

This compound is a hazardous material and requires careful handling.

-

Stability: While relatively stable at room temperature, it is sensitive to shock and friction.[1][2] It can be stored for months at 0 °C.[1]

-

Transportation: The U.S. Department of Transportation has forbidden the transportation of this compound.[1]

-

Personal Protective Equipment (PPE): When handling, wear chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant clothing.[10] Ensure adequate ventilation.[10]

-

First Aid: In case of inhalation, move the victim to fresh air.[10] For skin contact, immediately remove contaminated clothing.[10] For eye contact, rinse with pure water for at least 15 minutes.[10] If ingested, rinse the mouth with water.[10]

The logical relationship for handling an accidental release is depicted in the following diagram.

Caption: Protocol for responding to an accidental spill.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-14888647) | 625-76-3 [evitachem.com]

- 3. This compound | CH2N2O4 | CID 61172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:625-76-3 | Chemsrc [chemsrc.com]

- 6. Dinitromethan – Wikipedia [de.wikipedia.org]

- 7. This compound CAS#: 625-76-3 [chemicalbook.com]

- 8. US6340780B1 - Method of preparing salts of this compound - Google Patents [patents.google.com]

- 9. This compound(625-76-3) 1H NMR [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

Theoretical and Computational Insights into Dinitromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitromethane (CH₂N₂O₄) is a simple yet intriguing molecule with significant implications in energetic materials research and organic synthesis. Its chemical properties, reactivity, and decomposition pathways are of considerable interest. Theoretical and computational chemistry provide powerful tools to elucidate the fundamental characteristics of this compound at the molecular level. This guide offers an in-depth exploration of the theoretical studies and computational chemistry of this compound, presenting key data, methodologies, and mechanistic insights.

Molecular Structure and Properties

Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the structural parameters and properties of this compound.

Geometric Parameters

The equilibrium geometry of this compound has been optimized using various levels of theory. The B3LYP functional with the 6-31G(d) basis set is a commonly used method for such calculations.[1] Below is a summary of typical computed geometric parameters.

| Parameter | Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | |

| C-H | ~1.09 |

| C-N | ~1.48 |

| N-O | ~1.22 |

| **Bond Angles (°) ** | |

| H-C-H | ~107 |

| H-C-N | ~108 |

| C-N-O | ~117 |

| O-N-O | ~126 |

| Note: These are representative values and can vary slightly depending on the computational method and basis set used. |

Vibrational Frequencies

Calculated vibrational frequencies are crucial for characterizing the molecule's potential energy surface and for interpreting experimental infrared (IR) and Raman spectra. The vibrational modes of this compound are associated with the stretching and bending of its various bonds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(CH₂) sym | ~3000 | Symmetric C-H stretch |

| ν(CH₂) asym | ~3100 | Asymmetric C-H stretch |

| δ(CH₂) | ~1450 | CH₂ scissoring |

| ν(NO₂) sym | ~1350 | Symmetric N-O stretch |

| ν(NO₂) asym | ~1580 | Asymmetric N-O stretch |

| ν(CN) | ~900 | C-N stretch |

| Note: These are approximate frequencies and require scaling factors for direct comparison with experimental data. |

Tautomerism: The Nitro-Aci Equilibrium

This compound can exist in equilibrium with its tautomeric aci-form (nitronic acid). This transformation involves the intramolecular transfer of a proton from the carbon atom to one of the oxygen atoms of a nitro group. Computational studies have elucidated the energetics and mechanism of this process.

Energetics of Tautomerization

Theoretical calculations indicate that the nitro form of this compound is significantly more stable than its aci-form. The energy difference between the two tautomers is a key parameter in understanding its reactivity.

| Parameter | Calculated Value (kcal/mol) | Computational Method |

| Tautomerization Energy | 19.6 | Quantum Chemical Calculations |

| Source: German Wikipedia article on Dinitromethan, citing theoretical calculations.[2] |

Tautomerization Pathway

The conversion between the nitro and aci forms proceeds through a transition state. The logical relationship for this unimolecular tautomerization can be visualized as follows:

Decomposition Mechanisms

The thermal decomposition of this compound is a complex process involving multiple reaction pathways. Computational studies have been vital in proposing and evaluating these mechanisms.

Unimolecular Decomposition

The initial step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-N bond. For this compound, this would lead to the formation of a dinitromethyl radical and a nitrogen dioxide radical.

| Reaction | Activation Energy (Ea) |

| CH₂(NO₂)₂ → •CH(NO₂)₂ + •NO₂ | Not explicitly found for this compound, but analogous to nitromethane's C-N bond dissociation energy. |

| Note: The C-N bond dissociation energy in nitromethane (B149229) is approximately 60 kcal/mol. |

A logical workflow for the initial steps of unimolecular decomposition can be represented as:

Experimental and Computational Protocols

Synthesis of this compound Salts

The synthesis of pure this compound is challenging due to its instability. However, its alkali metal salts are more stable and can be prepared. A common method involves the hydrolysis of a gem-dinitro compound.

Protocol for Potassium Dinitromethanide:

-

A gem-dinitro precursor, such as the product from the nitration of barbituric acid, is obtained.[3]

-

The precursor (e.g., 3.3 g) is dissolved in a mixture of water and ice (30 ml).[3]

-

The solution is neutralized with a 20% potassium hydroxide (B78521) solution.[3]

-

The mixture is heated to 80°C for 2 hours.[3]

-

Upon cooling to room temperature, potassium dinitromethanide (KCH(NO₂)₂) precipitates and can be collected.[3]

-

The product can be purified by recrystallization.[3]

Computational Methodology

The theoretical studies of this compound typically involve the following computational workflow:

Details of Computational Methods:

-

Density Functional Theory (DFT): A widely used quantum mechanical modeling method. The B3LYP hybrid functional is often employed for its balance of accuracy and computational cost in studying organic molecules.[1][4]

-

Ab Initio Methods: These methods, such as the Gaussian-n (G2, G3) theories, are based on first principles and do not rely on empirical parameters. They are often used for high-accuracy thermochemical calculations.[4]

-

Basis Sets: A set of mathematical functions used to build molecular orbitals. The Pople-style basis sets, like 6-31G(d), are commonly used for geometry optimizations and frequency calculations of organic molecules.[1]

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, Q-Chem, or NWChem.

Conclusion

Theoretical and computational chemistry have provided invaluable insights into the structure, properties, and reactivity of this compound. These methods have enabled the characterization of its geometry, vibrational modes, tautomeric equilibrium, and decomposition pathways. While experimental data for this compound can be challenging to obtain due to its instability, computational studies offer a robust framework for understanding its fundamental chemical behavior. The continued application of advanced computational techniques will undoubtedly further our knowledge of this important molecule and its role in various chemical domains.

References

Spectroscopic Profile of Dinitromethane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for dinitromethane (CH₂N₂O₄), a compound of interest to researchers in energetic materials and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details relevant experimental protocols, and presents a key reaction pathway.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| Chemical Shift (δ) | 5.97 ppm | Diethyl ether | [1] |

| ¹³C-¹H Coupling Constant (J) | 169.4 Hz | Diethyl ether | [1] |

Note: Conflicting data exists regarding the ¹H NMR chemical shift. Another source suggests possible values of 4.33, 6.10, or 7.52 ppm, but a definitive assignment for this compound was not provided.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| Chemical Shift (δ) | Data not available | - |

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

| Nitro Group (N-O) | 1500-1550 | Strong | [4] |

Note: Specific peak values for this compound are not detailed in the available literature. The provided range is characteristic of nitro compounds in general.

Table 4: UV-Vis Spectroscopic Data for this compound

| Chromophore | λmax (nm) | Solvent | Reference |

| Nitro Group (n → π*) | Data not available | - |

Note: The UV-Vis absorption maximum for this compound is not specified in the available literature. The extent of conjugation significantly influences the absorption wavelength in organic compounds.[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published. However, general procedures for obtaining NMR, IR, and UV-Vis spectra of organic compounds are well-established and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra involves the following steps:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, acetone-d₆). The solution should be free of particulate matter.

-

Tube Filling: Transfer the solution to a clean, dry 5 mm NMR tube to a depth of at least 4.5 cm.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum using appropriate pulse sequences and parameters. For quantitative ¹³C NMR, longer relaxation delays and inverse gated decoupling may be necessary.[6]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale using an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is as follows:

-

Sample Application: Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Sample Holder: Mount the salt plates in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For solid samples, a Nujol mull or a KBr pellet can be prepared.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The following is a general procedure for UV-Vis spectroscopic analysis:

-

Solvent Selection: Choose a solvent that dissolves this compound and is transparent in the UV-Vis region of interest.

-

Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Reaction Pathway of this compound

This compound is a key intermediate in the synthesis of various energetic materials and other organic compounds. One of its fundamental reactions is the formation of its corresponding salt, the dinitromethanide anion, upon treatment with a base. This anion is a versatile nucleophile. A simplified representation of this acid-base reaction and subsequent potential synthetic utility is depicted below.

References

- 1. This compound(625-76-3) 1H NMR [m.chemicalbook.com]

- 2. The 1H NMR chemical shifts of nitromethane, this compound, and t... | Study Prep in Pearson+ [pearson.com]

- 3. Nitromethane(75-52-5) 13C NMR [m.chemicalbook.com]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. sc.edu [sc.edu]

- 7. webassign.net [webassign.net]

Thermodynamic Properties of Dinitromethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitromethane (CH₂N₂O₄) is a simple yet energetic molecule that has garnered interest in the fields of energetic materials and theoretical chemistry. A thorough understanding of its thermodynamic properties is crucial for safety, performance prediction, and the development of new chemical entities. This technical guide provides a detailed overview of the core thermodynamic properties of this compound, including its enthalpy of formation, standard molar entropy, molar heat capacity, and Gibbs free energy of formation. It also delves into the experimental and computational methodologies used to determine these properties and explores its thermal decomposition pathway.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through a combination of experimental measurements and high-level quantum chemical calculations. The following tables summarize the key quantitative data for this compound in its liquid and gaseous states.

Table 1: Thermodynamic Properties of Liquid this compound at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -104.9 | kJ/mol |

| Standard Molar Entropy | S° | 358.1 | J/mol·K |

| Molar Heat Capacity at Constant Pressure | Cp | 86.4 | J/mol·K |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -61.5 | kJ/mol |

Table 2: Thermodynamic Properties of Gaseous this compound at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -58.9 ± 4.3 | kJ/mol |

| Standard Molar Entropy | S° | Not available | J/mol·K |

| Molar Heat Capacity at Constant Pressure | Cp | Not available | J/mol·K |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Not available | kJ/mol |

Note: There is a notable inconsistency in the reported values for the gas-phase enthalpy of formation in the literature, with computational studies suggesting values ranging from -18.82 to -58.99 kJ/mol.[1]

Experimental and Computational Protocols

The determination of the thermodynamic properties of this compound relies on a variety of sophisticated experimental and computational techniques.

Experimental Protocols

1. Bomb Calorimetry (for Enthalpy of Formation):

The standard enthalpy of formation of liquid this compound is typically determined using bomb calorimetry, which measures the heat of combustion.

-

Sample Preparation: A known mass of high-purity liquid this compound is placed in a sample holder (e.g., a gelatin capsule). A fuse wire of known length and mass is positioned to be in contact with the sample.

-

Bomb Charging: The sample holder and fuse wire are placed inside a high-pressure stainless-steel vessel, known as a "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a well-insulated container called a calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Data Analysis: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid). After accounting for the heat of combustion of the fuse wire, the standard enthalpy of combustion of this compound is determined. The standard enthalpy of formation is then calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

2. Differential Thermal Analysis/Fourier-Transform Infrared Spectroscopy (DTA/FTIR):

This technique is employed to study the thermal decomposition of this compound and identify its gaseous decomposition products.

-

Instrumentation: A simultaneous DTA/FTIR instrument is used, where a sample is heated in a controlled atmosphere, and both the temperature difference between the sample and a reference (DTA) and the infrared spectrum of the evolved gases (FTIR) are measured simultaneously.

-

Experimental Conditions: A small, known mass of this compound is placed in a sample pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Analysis: The DTA curve reveals the temperatures at which exothermic or endothermic processes occur, such as decomposition. The FTIR spectrometer continuously analyzes the gases evolved from the sample as it is heated, allowing for the identification of the decomposition products based on their characteristic infrared absorption bands. For this compound, the primary gaseous products identified are nitrous oxide (N₂O) and carbon dioxide (CO₂).[2]

Computational Protocols

1. High-Accuracy Composite Methods (G4 and CBS-QB3):

Gaussian-4 (G4) and Complete Basis Set-QB3 (CBS-QB3) are multi-step quantum chemical methods designed to achieve high accuracy in thermochemical calculations.

-

Workflow:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p) for G4 theory).

-

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to systematically approach the exact energy. These calculations typically include Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)).

-

Extrapolation and Empirical Corrections: The results of the single-point energy calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining deficiencies in the theoretical treatment.

-

Thermochemical Property Calculation: The final, high-accuracy energy is combined with the ZPVE and thermal corrections to calculate the enthalpy of formation, entropy, and Gibbs free energy of formation.

-

2. Isodesmic Reactions:

Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bonding environments leads to a significant cancellation of errors in quantum chemical calculations, allowing for accurate determination of enthalpies of formation even with less computationally expensive methods.

-

Methodology:

-

Reaction Design: A balanced chemical equation is constructed where the target molecule (this compound) and a set of reference molecules with well-established experimental enthalpies of formation are the reactants and products. The key is to ensure that the number of each type of bond (e.g., C-H, C-N, N=O) is the same on both sides of the reaction.

-

Quantum Chemical Calculations: The electronic energies of all species in the isodesmic reaction are calculated at a chosen level of theory.

-

Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated as the difference between the sum of the calculated energies of the products and the sum of the calculated energies of the reactants.

-

Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule is then derived using Hess's law, by combining the calculated enthalpy of the isodesmic reaction with the known experimental enthalpies of formation of the reference molecules.

-

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its energetic behavior. Experimental studies using DTA/FTIR have identified the primary gaseous products of its decomposition to be nitrous oxide (N₂O) and carbon dioxide (CO₂).[2] While a detailed step-by-step mechanism is complex and likely involves radical intermediates, a simplified overall decomposition pathway can be represented.

Logical Workflow for Determining Thermodynamic Properties

The determination of thermodynamic properties for a molecule like this compound often involves a synergistic approach combining experimental and computational methods.

References

A Comprehensive Technical Guide to the Safe Handling of Dinitromethane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions necessary for the use of dinitromethane in a laboratory environment. Due to the energetic and potentially explosive nature of this compound, strict adherence to safety protocols is paramount. This document consolidates available data on its properties, hazards, and handling procedures to mitigate risks for laboratory personnel.

Chemical and Physical Properties

This compound is a nitro compound with the chemical formula CH₂(NO₂)₂.[1] Purified this compound is a colorless liquid with a faint, pleasant odor.[2] While relatively stable at room temperature, it can be safely stored for extended periods at 0°C.[2] It is crucial to distinguish this compound from methylene (B1212753) dinitrate, a byproduct in the synthesis of RDX.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH₂N₂O₄ | [3] |

| Molecular Weight | 106.04 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | Approx. 1.35 g/cm³ | [3] |

| Boiling Point | 39-40 °C (at 2 mmHg) | [2] |

| Melting Point | -3 °C | [3] |

| Solubility | Soluble in water, ethanol, and acetone | [3] |

| pKa | 3.6 (at 25°C) |

Toxicological Data

Table 2: Toxicological Properties of this compound and Nitromethane (for comparison)

| Property | This compound | Nitromethane | Source |

| Acute Oral Toxicity (LD50) | Data not available | 940 mg/kg (Rat) | [4] |

| Acute Inhalation Toxicity (LC50) | Data not available | Data not available | |

| Skin Corrosion/Irritation | Data not available | Data not available | |

| Serious Eye Damage/Irritation | Data not available | Data not available | |

| Carcinogenicity | Suspected carcinogen | Suspected carcinogen | [5][6] |

| Germ Cell Mutagenicity | Data not available | Data not available | |

| Reproductive Toxicity | Data not available | Suspected of damaging fertility or the unborn child | [5][6] |

Exposure Limits

Official Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound. In the absence of specific limits, it is prudent to handle this compound in a manner that minimizes all potential routes of exposure.

Table 3: Occupational Exposure Limits for this compound and Nitromethane (for comparison)

| Parameter | This compound | Nitromethane | Source |

| OSHA PEL (TWA) | Not established | 100 ppm (250 mg/m³) | |

| ACGIH TLV (TWA) | Not established | 20 ppm | |

| NIOSH REL (TWA) | Not established | Data not available |

Hazard Identification and Stability

This compound is an energetic material with significant hazards. Its transportation is forbidden by the U.S. Department of Transportation.[2]

-

Explosive Hazard : this compound is sensitive to shock, friction, and heat.[3] It can decompose exothermically at high temperatures, releasing gases such as nitrogen oxides and carbon dioxide.[1] This rapid release of gases is a characteristic exploited in explosive applications.[1]

-

Thermal Decomposition : The thermal decomposition of this compound can be initiated by heat or shock, leading to the breaking of C-N bonds and a subsequent chain reaction of further decomposition.[1] Studies have shown that the gaseous products of thermal decomposition include nitrous oxide and carbon dioxide.[7]

-

Incompatibilities : this compound is incompatible with strong reducing agents and can form explosive mixtures with various substances.[3]

-

Flammability : While specific flammability data for this compound is limited, it should be treated as a flammable liquid.

Table 4: Hazard and Stability Data for this compound

| Parameter | Value | Source |

| Shock Sensitivity | Sensitive | [3] |

| Friction Sensitivity | Sensitive | [3] |

| Thermal Stability | Decomposes at high temperatures | [1] |

| Hazardous Decomposition Products | Nitrogen oxides, Carbon dioxide, Nitrous oxide | [1][7] |

| Incompatible Materials | Strong reducing agents | [3] |

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, a stringent set of handling and storage protocols must be implemented.

5.1. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

References

- 1. Buy this compound (EVT-14888647) | 625-76-3 [evitachem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. Shock sensitivity - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. tandfonline.com [tandfonline.com]

Dinitromethane: A Technical Guide on Environmental and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitromethane (CH₂N₂O₄) is a nitroalkane of interest in various chemical syntheses. However, a comprehensive understanding of its environmental fate and toxicological profile is crucial for safe handling, risk assessment, and potential drug development applications. This technical guide synthesizes the currently available information on this compound, focusing on its physicochemical properties, environmental behavior, and toxicological characteristics. A significant finding of this review is the profound lack of empirical data for this compound across most environmental and toxicological endpoints. This guide highlights these data gaps and provides standardized experimental protocols that can be employed to generate the necessary data.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to predicting its environmental distribution and potential for biological interaction. The available data for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | CH₂N₂O₄ | [1] |

| Molecular Weight | 106.04 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Weak pleasant odor | [2] |

| Boiling Point | 39-40 °C at 2 mmHg | [2] |

| Density | 1.501 g/cm³ | [3] |

| pKa | 3.57 | [No direct citation available] |

| Stability | Relatively stable at room temperature; can be stored for months at 0 °C. May decompose explosively upon shock, friction, or concussion. | [2] |

Environmental Fate and Ecotoxicology

There is a significant lack of empirical data regarding the environmental fate and ecotoxicology of this compound. Safety Data Sheets for this compound explicitly state that no data is available for persistence and degradability, bioaccumulative potential, mobility in soil, and toxicity to aquatic organisms[3]. While information on related nitroaromatic compounds exists, direct extrapolation to this compound is not scientifically sound.

To address these knowledge gaps, the following experimental protocols are recommended.

Recommended Experimental Protocols for Environmental Fate Assessment

The potential for microbial degradation of this compound in soil and water is a critical factor in its environmental persistence.

-

Methodology: OECD Guideline 301: Ready Biodegradability. This series of tests (e.g., 301B CO₂ Evolution Test, 301F Manometric Respirometry Test) determines the potential for rapid and complete biodegradation under aerobic conditions. The test involves incubating this compound with a microbial inoculum (e.g., from activated sludge) and measuring its degradation over 28 days by monitoring parameters like CO₂ evolution or oxygen consumption. For a more detailed understanding, studies using specific bacterial or fungal strains known to degrade nitroaromatic compounds could be conducted[4][5].

Understanding the partitioning of this compound between soil and water is key to predicting its leaching potential and bioavailability.

-

Methodology: OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method. This protocol is used to determine the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The experiment involves equilibrating this compound in an aqueous solution with a series of well-characterized soils with varying organic carbon content. The concentration of this compound in the aqueous phase is measured after equilibrium, and the amount adsorbed to the soil is calculated by difference.

The abiotic degradation of this compound in water through hydrolysis can be an important removal mechanism.

-

Methodology: OECD Guideline 111: Hydrolysis as a Function of pH. This test evaluates the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of this compound is monitored over time using a suitable analytical method like HPLC or GC-MS.

Sunlight can induce the degradation of chemicals in the environment.

-

Methodology: OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis. This method determines the first-order photolysis rate constant and the half-life of this compound in an aqueous solution when exposed to simulated or natural sunlight[6][7]. The experiment involves irradiating a solution of this compound and monitoring its concentration over time.

Ecotoxicological Data

As with its environmental fate, there is no available data on the aquatic toxicity of this compound[3]. The following standard tests are recommended to fill this critical data gap.

| Test Organism | Endpoint | Recommended Guideline |

| Fish (e.g., Danio rerio) | 96-hour LC50 | OECD Guideline 203 |

| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | OECD Guideline 202 |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | OECD Guideline 201 |

Mammalian Toxicology

A comprehensive toxicological assessment of this compound is severely hampered by the absence of publicly available data. Safety Data Sheets consistently report "no data available" for acute toxicity (oral, dermal, inhalation), skin and eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[3]. In contrast, some toxicological data is available for the related compound, nitromethane (B149229), but should not be used as a surrogate for this compound. For instance, the oral LD50 for nitromethane in rats is reported as 1210 ± 322 mg/kg[8].

Recommended Experimental Protocols for Toxicological Assessment

To characterize the toxicological profile of this compound, a battery of standardized tests is necessary.

-

Oral: OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. This method involves a stepwise procedure with the use of a minimal number of animals to classify the substance by oral toxicity.

-

Dermal: OECD Guideline 402: Acute Dermal Toxicity. This test provides information on health hazards likely to arise from a short-term exposure by the dermal route[9]. A limit test at 2000 mg/kg body weight is typically performed first.

-

Inhalation: OECD Guideline 403: Acute Inhalation Toxicity. This guideline describes methods to assess the concentration of a substance in air that causes mortality in 50% of exposed animals (LC50).

-

Gene Mutation: OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test). This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of a substance's mutagenic potential[10][11][12].

-

Chromosomal Aberration: OECD Guideline 473: In Vitro Mammalian Chromosomal Aberration Test. This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

While long-term carcinogenicity studies in rodents (OECD Guidelines 451 and 453) are the gold standard, preliminary in vitro assays can provide an indication of carcinogenic potential.

-

Cell Transformation Assay: This assay assesses the ability of a substance to induce neoplastic transformation in cultured cells.

Signaling Pathways and Mechanisms of Toxicity

There is no information available in the scientific literature regarding the specific cellular signaling pathways affected by this compound. For many toxic compounds, pathways related to oxidative stress, inflammation, and apoptosis are common targets[13][14]. Future research should investigate the potential for this compound to perturb these and other critical cellular signaling networks.

A generalized workflow for investigating the mechanism of toxicity of a novel compound like this compound is presented below.

Caption: A generalized workflow for toxicological assessment.

Analytical Methods

The accurate quantification of this compound in environmental and biological matrices is essential for exposure assessment and fate studies. While specific methods for this compound are not widely published, techniques used for other nitroaromatic compounds can be adapted.

-

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques[15][16][17][18][19]. Sample preparation would likely involve liquid-liquid extraction for aqueous samples and solid-phase extraction for more complex matrices.

A general workflow for the analysis of this compound in an environmental water sample is depicted below.

Caption: Workflow for this compound analysis in water.

Conclusion

This technical guide highlights a significant lack of publicly available environmental and toxicological data for this compound. This absence of information poses challenges for a comprehensive risk assessment. To address these critical data gaps, a suite of standardized experimental protocols has been recommended. The generation of this data is imperative for ensuring the safe handling and use of this compound in research and industrial applications, and for any consideration of its potential in drug development. Researchers are strongly encouraged to conduct and publish studies on the environmental fate and toxicology of this compound.

References

- 1. This compound | CH2N2O4 | CID 61172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Munitions Constituents – Photolysis - Enviro Wiki [enviro.wiki]

- 8. Nitromethane - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. env.go.jp [env.go.jp]

- 17. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Developments in Analytical Methods for Detection of Pesticides in Environmental Samples [scirp.org]

- 19. omicsonline.org [omicsonline.org]

Methodological & Application

Applications of Dinitromethane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dinitromethane (CH₂(NO₂)₂) is a highly reactive and versatile C1 synthon in organic synthesis. Its utility stems from the acidic nature of its methylene (B1212753) protons, flanked by two electron-withdrawing nitro groups, which facilitates the formation of a stabilized carbanion. This nucleophilic character allows this compound and its salts to participate in a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of energetic materials, gem-dinitro compounds, and various heterocyclic systems. However, free this compound is an unstable oil that can decompose vigorously at ambient temperatures, necessitating careful handling and often the use of its more stable alkali metal salts, such as potassium dinitromethanide.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application in the Synthesis of Energetic Materials

This compound is a crucial building block in the synthesis of high-energy-density materials (HEDMs). A primary application is in the preparation of 2,2-dinitropropane-1,3-diol, a key precursor for energetic plasticizers used in propellants and plastic-bonded explosives.

Henry Reaction for the Synthesis of 2,2-Dinitropropane-1,3-diol

The reaction of the dinitromethanide anion with formaldehyde (B43269) is a classic example of a Henry (nitroaldol) reaction. This reaction forms the basis for the synthesis of 2,2-dinitropropane-1,3-diol.

Reaction Scheme:

| Aldehyde | Base/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Formaldehyde | KOH | Water | 0 - 5 | 15.7 | 73.8 | [1] |

| Formaldehyde | NaHCO₃ | Water | Room Temp. | - | - | [1] |

| Benzaldehyde | various solid bases | various | 60 - 90 | - | - | [2] |

| Aromatic Aldehydes | Ni(II) and Zn(II) complexes | - | - | - | 58-93 | [3] |

Materials:

-

Potassium Hydroxide (B78521) (KOH)

-

1,1-Diamino-2,2-dinitroethene (FOX-7)

-

Deionized Water

-

Formaldehyde solution (37% in water)

Procedure for Potassium Dinitromethanide Preparation:

-

Dissolve 26.4 g (0.4 mol) of 85% potassium hydroxide in 150 mL of water.

-

Add 29.6 g (0.2 mol) of 1,1-diamino-2,2-dinitroethene (FOX-7) in portions to the KOH solution while stirring.

-

Heat the mixture to reflux for 4 hours. A white solid of ammonium (B1175870) carbonate may form in the condenser.

-

Cool the reaction mixture to room temperature.

-

The product, potassium dinitromethanide, can be used in solution for the next step or isolated.

Procedure for 2,2-Dinitropropane-1,3-diol Synthesis:

-

To the solution of potassium dinitromethanide, add formaldehyde (37% aqueous solution) in a 2:1 molar ratio (formaldehyde:dinitromethanide).

-

Maintain the reaction temperature between 0-5 °C with an ice bath.

-

Stir the reaction mixture for approximately 16 hours.

-

The resulting product is the potassium salt of 2,2-dinitropropane-1,3-diol, which can be further purified or used directly in subsequent steps for the synthesis of energetic plasticizers.[4][5]

Synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7)

This compound is a key intermediate or direct reactant in several synthetic routes to the insensitive high explosive, FOX-7. One method involves the reaction of a this compound anion with an isourea derivative cation.[6] Another route involves the hydrolysis of 2-(dinitromethylene)-5,5-dinitrodihydropyrimidine-4,6-dione, which also produces this compound as a co-product.[4]

Materials:

-

Potassium dinitromethanide

-

1H-1,2,4-triazole-1-carboxamidine hydrochloride

-

Potassium hydroxide (KOH) solution (20%)

-

Distilled water

Procedure:

-

In a 100 mL round-bottomed flask, dissolve 980 mg (6.8 mmol) of potassium dinitromethanide in 10 mL of distilled water.

-

Add 1 g (6.8 mmol) of 1H-1,2,4-triazole-1-carboxamidine hydrochloride to the solution.

-

Immediately adjust the pH of the solution to 11-12 with a 20% KOH solution.

-

Increase the temperature to 50 °C and stir the solution overnight.

-

After the reaction is complete, distill off the solvent using a rotary evaporator to obtain the crude KFOX-7 salt.[6]

Application in Carbon-Carbon Bond Formation: Michael Addition

The dinitromethanide anion is a soft nucleophile and readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds.[7]

General Reaction Scheme:

| Michael Acceptor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chalcone | NaOH | DMF/Water | Room Temp. | - | - | [2] |

| Methyl vinyl ketone | NaOH | Biphasic (Water/CH₂Cl₂) + Phase Transfer Catalyst | Room Temp. | 1 | 68 (with TBAC) | [8] |

| Acrylonitrile | NaOH | Biphasic (Water/CH₂Cl₂) + Phase Transfer Catalyst | Room Temp. | 1 | 48 (with TBAC) | [8] |

This is a general procedure that can be adapted for various substrates.

Materials:

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

Procedure:

-

Dissolve the α,β-unsaturated ketone (1 equivalent) and nitromethane (1.5 equivalents) in a biphasic solvent system of water and dichloromethane.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBAC).

-

Add a solution of sodium hydroxide (e.g., 0.025 M aqueous solution).

-

Stir the mixture vigorously at room temperature for the required time (typically 1-3 hours), monitoring the reaction by TLC.

-

After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[8]

Application in the Synthesis of Heterocycles

This compound serves as a precursor for the construction of various nitrogen-containing heterocyclic systems, such as pyrazoles.

Synthesis of Dinitropyrazoles

Dinitropyrazoles are energetic materials, and their synthesis can involve the use of this compound derivatives or the nitration of pyrazole (B372694) precursors. While direct cycloaddition of this compound is not commonly reported, it can be a synthon for building blocks that lead to pyrazoles. For instance, the reaction of this compound with precursors can lead to intermediates that cyclize to form the pyrazole ring.

This protocol describes a general method for the functionalization of dinitropyrazoles, which themselves can be synthesized through multi-step procedures.

Materials:

-

3,4-Dinitropyrazole or 3,5-Dinitropyrazole

-

Acryloyl chloride or Allyl bromide

-

Acetonitrile (B52724) (MeCN)

-

Triethylamine (TEA)

Procedure:

-

In a reaction vessel, create a 1:1 solvent mixture of acetonitrile and triethylamine.

-

Cool the solvent mixture to 0 °C using an ice bath.

-

Dissolve the dinitropyrazole starting material in the chilled solvent.

-

Add acryloyl chloride or allyl bromide dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Isolate the product. Yields for such reactions are reported to be in the range of 48% to near-quantitative.[9]

Disclaimer: The protocols provided are for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling this compound and other hazardous chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. FOX-7 - Sciencemadness Wiki [sciencemadness.org]

- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]